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molecular formula C9H8BrClO2 B8449537 4-Acetoxy-2-chlorobenzylbromide

4-Acetoxy-2-chlorobenzylbromide

Cat. No. B8449537
M. Wt: 263.51 g/mol
InChI Key: OMAAFPQMVLCLEM-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

To a solution of 4-acetoxy-2-chlorotoluene (13.4 g) in carbon tetrachloride (134 ml) were added N-bromosuccinimide (12.9 g) and 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (1.12 g), and the mixture was refluxed under heating for 2.5 hr. The reaction mixture was concentrated to dryness under reduced pressure. To the residue was added hexane (270 ml) and the mixture was stirred at room temperature for 10 min. The insoluble matter was filtered off and washed with hexane. The filtrate and washing were combined and washed 3 times with saturated aqueous sodium hydrogen carbonate solution and once with saturated brine. The organic layer was dried over magnesium sulfate and concentrated to dryness under reduced pressure. The residue was crystallized from hexane to give 4-acetoxy-2-chlorobenzylbromide as colorless crystals (11.3 g).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([Cl:12])[CH:6]=1)(=[O:3])[CH3:2].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(CC(OC)(C)C)C#N)=NC(C)(CC(C)(OC)C)C#N>[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][Br:13])=[C:7]([Cl:12])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1)C)Cl
Name
Quantity
12.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
134 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
1.12 g
Type
catalyst
Smiles
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2.5 hr
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added hexane (270 ml)
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
WASH
Type
WASH
Details
washed with hexane
WASH
Type
WASH
Details
The filtrate and washing
WASH
Type
WASH
Details
washed 3 times with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(CBr)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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